2-[2-(1-azepanyl)-2-oxoethyl]-6-(2-fluoro-4-methoxyphenyl)-3(2H)-pyridazinone
Description
Properties
IUPAC Name |
2-[2-(azepan-1-yl)-2-oxoethyl]-6-(2-fluoro-4-methoxyphenyl)pyridazin-3-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22FN3O3/c1-26-14-6-7-15(16(20)12-14)17-8-9-18(24)23(21-17)13-19(25)22-10-4-2-3-5-11-22/h6-9,12H,2-5,10-11,13H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HSXPOIKJMQCQQC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)C2=NN(C(=O)C=C2)CC(=O)N3CCCCCC3)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22FN3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-(1-azepanyl)-2-oxoethyl]-6-(2-fluoro-4-methoxyphenyl)-3(2H)-pyridazinone typically involves multiple steps, starting from commercially available precursors. A common synthetic route includes:
Formation of the Pyridazinone Core: This step often involves the cyclization of appropriate hydrazine derivatives with diketones or ketoesters under acidic or basic conditions.
Introduction of the Fluoro-Methoxyphenyl Group: This can be achieved through electrophilic aromatic substitution reactions, where the fluoro and methoxy groups are introduced onto the phenyl ring.
Attachment of the Azepanyl Group: The azepanyl moiety can be introduced via nucleophilic substitution reactions, where an appropriate azepane derivative reacts with a halogenated intermediate.
Industrial Production Methods
For industrial-scale production, the synthesis would be optimized for yield, purity, and cost-effectiveness. This might involve:
Catalytic Processes: Using catalysts to improve reaction rates and selectivity.
Flow Chemistry: Implementing continuous flow reactors to enhance scalability and control over reaction conditions.
Green Chemistry Approaches: Utilizing environmentally benign solvents and reagents to minimize waste and reduce environmental impact.
Chemical Reactions Analysis
Types of Reactions
2-[2-(1-azepanyl)-2-oxoethyl]-6-(2-fluoro-4-methoxyphenyl)-3(2H)-pyridazinone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.
Substitution: Both nucleophilic and electrophilic substitution reactions can be performed to introduce or replace functional groups.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Reducing Agents: Like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Substitution Reagents: Halogenated compounds, organometallic reagents, and various acids or bases depending on the desired substitution.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example:
Oxidation: Can lead to the formation of ketones, aldehydes, or carboxylic acids.
Reduction: May produce alcohols or amines.
Scientific Research Applications
Medicinal Chemistry
The compound's structural features indicate potential antitumor and antimicrobial activities. Studies have shown that pyridazinone derivatives can exhibit significant cytotoxic effects against cancer cell lines, making them candidates for further development as anticancer agents. The incorporation of the azepane moiety may enhance the compound's ability to penetrate biological membranes, thus improving its bioavailability and therapeutic efficacy.
Neuropharmacology
Research into the neuropharmacological properties of similar compounds has indicated potential applications in treating neurological disorders. The azepane ring may contribute to binding affinity at various neurotransmitter receptors, suggesting that this compound could be investigated for its effects on mood regulation or cognitive enhancement.
Anti-inflammatory Properties
Preliminary studies on related pyridazinones have demonstrated anti-inflammatory effects. This compound could be explored for its ability to modulate inflammatory pathways, potentially leading to new treatments for conditions such as arthritis or other inflammatory diseases.
Drug Design and Development
The unique chemical structure of 2-[2-(1-azepanyl)-2-oxoethyl]-6-(2-fluoro-4-methoxyphenyl)-3(2H)-pyridazinone makes it a valuable scaffold for drug design. Structure-activity relationship (SAR) studies can be conducted to optimize its pharmacological properties, leading to the development of more effective therapeutic agents.
Case Study 1: Anticancer Activity
A study published in a peer-reviewed journal examined a series of pyridazinone derivatives, including compounds structurally similar to this compound. The results indicated that these compounds exhibited potent cytotoxicity against several cancer cell lines, with IC50 values in the low micromolar range. Further investigation into their mechanisms of action revealed induction of apoptosis and cell cycle arrest .
Case Study 2: Neuroprotective Effects
In another research project, compounds with similar structures were tested for neuroprotective effects in models of oxidative stress-induced neuronal damage. The results showed that these pyridazinones could significantly reduce neuronal cell death and enhance survival rates in vitro, suggesting their potential as therapeutic agents for neurodegenerative diseases .
Case Study 3: Anti-inflammatory Mechanisms
A recent study focused on the anti-inflammatory properties of pyridazinones, highlighting their ability to inhibit pro-inflammatory cytokine production in vitro. This suggests that this compound may also possess similar anti-inflammatory activity, warranting further exploration in vivo .
Mechanism of Action
The mechanism of action of 2-[2-(1-azepanyl)-2-oxoethyl]-6-(2-fluoro-4-methoxyphenyl)-3(2H)-pyridazinone would depend on its specific biological target. Generally, it might interact with enzymes, receptors, or other proteins, modulating their activity. This interaction could involve:
Binding to Active Sites: Inhibiting or activating enzymes.
Receptor Modulation: Acting as an agonist or antagonist at receptor sites.
Pathway Interference: Altering signaling pathways within cells.
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
Structural Analogues and Functional Group Variations
The following table summarizes key pyridazinone derivatives and their distinguishing features:
Impact of Structural Modifications on Bioactivity
a) Heterocyclic Side Chains
- Azepane vs. Piperazine : Azepane’s larger ring size may reduce metabolic degradation compared to piperazine analogs, as observed in CNS-targeting compounds . Piperazine derivatives, however, show stronger MAO-B inhibition (e.g., IC50 = 0.013 µM in ) due to optimal fit in enzyme active sites .
- Indole vs. Azepane : Indole-containing analogs () exhibit anticancer activity, likely due to intercalation with DNA, whereas azepane derivatives are more CNS-selective .
b) Aromatic Substituents
- 4-Chlorophenyl : Found in and , this substituent increases steric bulk, favoring interactions with hydrophobic enzyme pockets (e.g., MAO-B) .
Biological Activity
The compound 2-[2-(1-azepanyl)-2-oxoethyl]-6-(2-fluoro-4-methoxyphenyl)-3(2H)-pyridazinone is a pyridazinone derivative that has garnered attention for its potential biological activities. This article delves into its biological activity, including its pharmacological properties, mechanisms of action, and therapeutic potential, supported by relevant research findings and data.
Chemical Structure
The structure of the compound can be represented as follows:
This structure features a pyridazinone core, which is known for its diverse biological activities.
Antimicrobial Activity
Research has shown that various pyridazinone derivatives exhibit significant antimicrobial properties. A study indicated that certain derivatives demonstrated potent fungicidal and antibacterial effects, suggesting that this compound may possess similar activities .
Cardiovascular Effects
Pyridazinone compounds are often explored for their cardiovascular effects. Some derivatives have been reported to exhibit vasodilator activities both in vitro and in vivo. The vasodilatory effects are believed to be mediated through the inhibition of phosphodiesterase enzymes, leading to increased levels of cyclic GMP .
The exact mechanisms by which this compound exerts its effects are still under investigation. However, it is hypothesized that the compound may interact with various biological targets, including:
- Enzymatic Inhibition : Similar compounds have been shown to inhibit specific enzymes involved in metabolic pathways.
- Receptor Modulation : The compound may act on receptors associated with cardiovascular regulation.
Case Studies
- Study on Antimicrobial Activity : A study synthesized several pyridazinone derivatives and tested their antimicrobial properties against various pathogens. The results indicated that some derivatives exhibited significant activity against Gram-positive and Gram-negative bacteria, supporting the potential of this compound in treating infections .
- Vasodilator Activity : In another study, derivatives of pyridazinone were tested for their vasodilatory effects in animal models. The findings suggested a dose-dependent response, indicating that higher concentrations of the compound could lead to more pronounced vasodilation .
Data Table: Summary of Biological Activities
Q & A
Q. What are the critical synthetic pathways for this compound, and how are key intermediates purified?
The synthesis involves multi-step reactions, beginning with the pyridazinone core formation. Key steps include alkylation of the azepane moiety and coupling the 2-fluoro-4-methoxyphenyl group via nucleophilic substitution. Purification relies on recrystallization (ethanol/ethyl acetate) and silica gel chromatography (dichloromethane:methanol gradients). Optimized conditions (60–80°C, inert atmosphere) minimize side reactions .
Q. Which spectroscopic techniques confirm the compound’s molecular structure?
¹H/¹³C NMR resolves proton/carbon environments, while 2D techniques (COSY, HSQC) map connectivity. High-resolution mass spectrometry (HRMS) validates molecular weight. X-ray crystallography (Cu Kα radiation, SHELXL refinement) provides bond-length and angle data .
Q. Which functional groups drive bioactivity, and how are their electronic effects assessed?
The azepane carbonyl, pyridazinone ring, and 2-fluoro-4-methoxyphenyl group are critical. IR spectroscopy (C=O stretches at 1680–1720 cm⁻¹) and Hammett substituent constants quantify electronic effects. Competitive binding assays with halogen-substituted analogs reveal substituent impact .
Advanced Research Questions
Q. How can reaction yields for azepane coupling be optimized while reducing byproducts?
Kinetic control (0–5°C) during acylation and coupling agents (EDC/HOBt in anhydrous DMF) improve efficiency. A 1.2:1 molar ratio of azepane to pyridazinone maximizes yields (75–82%). TLC monitoring (hexane:ethyl acetate 3:1) and quenching with NaHCO₃ reduce impurities .
Q. What strategies resolve discrepancies between computational models and crystallographic data?
Compare DFT-optimized geometries (B3LYP/6-31G*) with X-ray coordinates. Adjust force field parameters (e.g., pyridazinone dihedrals) in molecular dynamics. Validate with Hirshfeld surface analysis to identify intermolecular interactions (C–H···O) .
Q. How should SAR studies evaluate the 2-fluoro substituent’s role in receptor binding?
Synthesize analogs (H, Cl, CF₃ at 2-fluoro position). Measure binding affinity via radioligand displacement (IC₅₀) and correlate with electrostatic potential maps (MEPs). Pharmacokinetic profiling (logP, plasma stability) identifies optimal substitutions .
Q. What methods analyze physiological stability and inhibit degradation pathways?
Accelerated stability studies in simulated gastric fluid (pH 1.2) and plasma (37°C, 24 hr) with HPLC monitoring. Degradation products (e.g., hydrolyzed azepane) are characterized by LC-MS. Prodrug strategies (esterification) or cyclodextrin formulations enhance stability .
Q. How to reconcile conflicting bioactivity data between in vitro and cellular assays?
Counter-screen against off-target enzymes (e.g., cytochrome P450 isoforms) using fluorogenic substrates. Assess permeability via PAMPA and intracellular metabolites (LC-MS/MS). Adjust assay conditions (e.g., ATP levels in kinase assays) to mirror cellular environments .
Q. Notes
- Methodological rigor is prioritized over descriptive answers.
- Structural analogs and reaction pathways are cross-validated using crystallographic and spectroscopic data .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
